molecular formula C8H11BrN2O2 B575759 Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175276-98-9

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B575759
CAS RN: 175276-98-9
M. Wt: 247.092
InChI Key: RGVRHHCTCUKRLZ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 175276-98-9 . It has a molecular weight of 247.09 and is typically stored in a dry environment at 2-8°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazoles, such as “Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate”, involves various strategies . One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a liquid . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as an intermediate in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science. For instance, its derivatives have been explored for their structural, spectral properties, and theoretical investigations to understand their biological significance and electronic transitions within the molecule. This has involved combined experimental and theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT method to study the electronic transitions within molecules (S. Viveka et al., 2016).

Biological Activities

Research has also focused on the potential biological activities of these compounds. For example, novel compounds synthesized from pyrazole derivatives have been screened for their cytotoxicity against various tumor cell lines. Some compounds showed selective cytotoxicity, suggesting their potential as cancer therapeutic agents without harming normal cells (Q. Huang et al., 2017). Additionally, these compounds have been investigated for their fungicidal and plant growth regulation activities, indicating their potential in agricultural applications (L. Minga, 2005).

Material Science Applications

In materials science, the synthesis of metal coordination polymers using pyrazole derivatives as bridging ligands has been explored. These studies aim to understand the structural diversity and properties of these polymers, which have implications for their use in catalysis, molecular recognition, and as functional materials (M. Cheng et al., 2017).

Corrosion Inhibition

Derivatives of methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate have been evaluated as corrosion inhibitors for mild steel, an application critical for the industrial pickling process. These studies include gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, highlighting the importance of such compounds in protecting metals against corrosion (P. Dohare et al., 2017).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRHHCTCUKRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657030
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-98-9
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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